molecular formula C18H22N2O5S B586156 Pioglitazone Sulfonic Acid Impurity CAS No. 625853-73-8

Pioglitazone Sulfonic Acid Impurity

Cat. No.: B586156
CAS No.: 625853-73-8
M. Wt: 378.443
InChI Key: GKXIVIFUPLEQLN-UHFFFAOYSA-N
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Description

Pioglitazone Sulfonic Acid Impurity is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a sulfonic acid group, an amino group, and an ethylpyridine moiety, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of Pioglitazone Sulfonic Acid Impurity, also known as 1-Amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid, is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes affecting numerous metabolic processes, most notably lipid and glucose homeostasis .

Mode of Action

This compound acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production . This interaction with its targets results in improved insulin sensitivity and uptake of blood glucose .

Biochemical Pathways

The compound affects the MAPK, Myc, and Ras pathways . It downregulates these genes, leading to a reduction in the proliferative and invasive abilities of cells . Additionally, it causes a selective remodeling of the glycerophospholipid pool, characterized by a decrease in lipids enriched for arachidonic acid . This contributes to a greater overall saturation and shortened chain length of fatty acyl groups within cell membrane lipids .

Pharmacokinetics

It is known that genetic variation in theCYP2C8 and PPARG genes can contribute to variability in the pharmacokinetics and pharmacodynamics of pioglitazone .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the proliferative and invasive abilities of cells . It also induces apoptosis of cells . At the molecular level, it causes a decrease in lipids enriched for arachidonic acid, a major modulator of inflammatory pathways .

Action Environment

It is known that the compound’s action can be influenced by genetic variations in the individual, as well as by the presence of other drugs or substances .

Biochemical Analysis

Biochemical Properties

It is known that Pioglitazone, the parent compound, selectively stimulates the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in the regulation of lipid and glucose metabolism

Cellular Effects

The cellular effects of Pioglitazone Sulfonic Acid Impurity are not well-studied. Pioglitazone, the parent compound, is known to have significant effects on various types of cells and cellular processes. It improves insulin sensitivity, reduces blood glucose levels, and induces insulin sensitivity

Molecular Mechanism

Pioglitazone, the parent compound, is known to exert its effects at the molecular level by binding to PPARγ, thereby regulating the transcription of genes involved in glucose and lipid metabolism

Temporal Effects in Laboratory Settings

It is known that Pioglitazone, the parent compound, has a half-life of about 7 hours

Dosage Effects in Animal Models

It is known that Pioglitazone, the parent compound, has a dose-dependent effect on insulin sensitivity and insulin secretion in type 2 diabetes

Metabolic Pathways

Pioglitazone, the parent compound, is known to be involved in the regulation of lipid and glucose metabolism via the activation of PPARγ

Transport and Distribution

Pioglitazone, the parent compound, is known to be highly protein-bound and is excreted in urine and feces

Subcellular Localization

Pioglitazone, the parent compound, is known to bind to PPARγ, a nuclear receptor, suggesting that it may localize to the nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pioglitazone Sulfonic Acid Impurity typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Ethylpyridine Intermediate: The synthesis begins with the preparation of 5-ethylpyridine, which can be achieved through the alkylation of pyridine with ethyl bromide in the presence of a base such as potassium carbonate.

    Etherification: The ethylpyridine intermediate is then reacted with 4-hydroxybenzaldehyde to form the corresponding ether. This reaction is typically carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

    Amino Acid Formation: The ether intermediate is then subjected to a Mannich reaction with formaldehyde and a primary amine to introduce the amino group. This step is carried out under acidic conditions to facilitate the formation of the amino acid derivative.

    Sulfonation: Finally, the amino acid derivative is sulfonated using chlorosulfonic acid to introduce the sulfonic acid group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Pioglitazone Sulfonic Acid Impurity can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pioglitazone Sulfonic Acid Impurity has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-2-pyridineethanol: A precursor in the synthesis of the target compound.

    4-Hydroxybenzaldehyde: Another precursor used in the synthesis.

    Sulfonated Amino Acids: Compounds with similar functional groups but different structures.

Uniqueness

Pioglitazone Sulfonic Acid Impurity is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications

Properties

IUPAC Name

1-amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-2-13-3-6-15(20-12-13)9-10-25-16-7-4-14(5-8-16)11-17(18(19)21)26(22,23)24/h3-8,12,17H,2,9-11H2,1H3,(H2,19,21)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXIVIFUPLEQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858317
Record name 1-Amino-3-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-1-oxopropane-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625853-73-8
Record name α-(Aminocarbonyl)-4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzeneethanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625853-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-3-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-1-oxopropane-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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